N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide
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Overview
Description
N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide is a synthetic organic compound with the molecular formula C16H13F3N2OS This compound is characterized by the presence of a cyano group, a thiophene ring, and a trifluoromethyl group attached to a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of cyano derivatives or halogenated compounds.
Scientific Research Applications
N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyano and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(thiophen-2-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide
- N-[cyano(furan-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide
- N-[cyano(pyridin-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide
Uniqueness
N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide is unique due to the specific positioning of the cyano and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The thiophene ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c17-16(18,19)13(11-4-2-1-3-5-11)8-15(22)21-14(9-20)12-6-7-23-10-12/h1-7,10,13-14H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVXEFKLUFGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC(C#N)C2=CSC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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